2-Chloro-4,5-dimethoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry
Pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast number of biologically active molecules. nih.gov Its prevalence in natural products, such as nucleic acids (cytosine, thymine, and uracil) and vitamin B1 (thiamine), underscores its biological importance. nih.gov In the realm of synthetic chemistry, the pyrimidine scaffold is highly valued for its ability to serve as a core structure in the development of therapeutic agents. researchgate.net
The versatility of the pyrimidine ring allows for the introduction of various substituents, leading to a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netresearchgate.net The development of novel synthetic methodologies to access diverse pyrimidine derivatives is a significant focus of medicinal chemistry and drug discovery programs. researchgate.netnih.gov The ability of the pyrimidine core to act as a bioisostere for aromatic systems and engage in non-covalent interactions with biological targets further enhances its appeal in the design of new drugs. researchgate.net
Overview of Reactivity Patterns in Halogenated Pyrimidines
The introduction of a halogen atom onto the pyrimidine ring dramatically influences its chemical reactivity, providing a handle for a variety of synthetic transformations. Halogenated pyrimidines, particularly chloropyrimidines, are key intermediates in the synthesis of more complex pyrimidine derivatives. The chlorine atom acts as a good leaving group, readily participating in nucleophilic substitution reactions. bhu.ac.in
The reactivity of halogenated pyrimidines is dictated by the position of the halogen atom and the presence of other substituents on the ring. The carbon atoms at positions 2, 4, and 6 of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack. bhu.ac.in This inherent reactivity allows for the displacement of the halogen by a wide range of nucleophiles, including amines, alcohols, and thiols, thereby enabling the construction of diverse molecular architectures.
Electrophilic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. bhu.ac.in However, the presence of activating groups can facilitate such reactions. bhu.ac.ingrowingscience.com The strategic use of halogenated pyrimidines in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has further expanded their synthetic utility, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency.
Academic Research Perspectives on 2-Chloro-4,5-dimethoxypyrimidine as a Core Synthetic Building Block
This compound has garnered attention in academic research as a valuable and versatile synthetic building block. Its structure combines the reactive chloro-substituent at the 2-position with two electron-donating methoxy (B1213986) groups at the 4- and 5-positions. This unique substitution pattern modulates the reactivity of the pyrimidine core and provides opportunities for selective functionalization.
The presence of the methoxy groups can influence the regioselectivity of nucleophilic substitution reactions and can also be subjected to further chemical modifications. Research has demonstrated the utility of this compound in the synthesis of a variety of heterocyclic compounds. Its application as a precursor for more complex, densely functionalized pyrimidines highlights its importance in the construction of molecular libraries for drug discovery and materials science. researchgate.netnih.gov The strategic manipulation of the chloro and methoxy functionalities allows for the stepwise and controlled elaboration of the pyrimidine scaffold, leading to novel compounds with potentially interesting biological or material properties. thieme.de
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H7ClN2O2 |
| Molecular Weight | 174.58 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| Canonical SMILES | COC1=CN=C(N=C1OC)Cl nih.gov |
| InChIKey | KIIOOCFFMSRIHK-UHFFFAOYSA-N nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIOOCFFMSRIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 4,5 Dimethoxypyrimidine and Analogous Systems
Direct Synthesis Approaches to 2-Chloro-4,5-dimethoxypyrimidine
The direct synthesis of this compound often involves the strategic modification of pre-existing pyrimidine (B1678525) rings, particularly through the chlorination of hydroxylated precursors. A key intermediate in this approach is 2,4-dichloro-5-methoxypyrimidine (B27636).
A prevalent strategy for synthesizing substituted chloropyrimidines involves the conversion of dihydroxy pyrimidines into their dichloro counterparts. For instance, the synthesis of 2,4-dichloro-5-methoxypyrimidine, a crucial precursor, starts from 2,4-dihydroxyl-5-methoxypyrimidine. google.comgoogle.com The reaction typically employs a potent chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms. google.comgoogle.com
Significant research has been directed towards optimizing the synthesis of dichlorinated pyrimidine intermediates to maximize both yield and purity. One patented method for producing 2,4-dichloro-5-methoxypyrimidine reports achieving yields between 90-96% and purities of 98.0-99.0%. google.com This optimization is achieved through careful control of reaction conditions. google.com
| Parameter | Optimized Condition | Source |
| Starting Material | 2,4-dihydroxyl-5-methoxy pyrimidine | google.com |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | google.com |
| Alkaline Substance | Triethylamine, Pyridine, or N,N-xylidine | google.com |
| Solvent | Toluene, Dimethylbenzene, or Trimethylbenzene | google.com |
| Reaction Temperature | 100 - 160 °C | google.com |
| Reaction Time | 2 - 6 hours | google.com |
| Reported Yield | 90 - 96% | google.com |
| Reported Purity | 98.0 - 99.0% | google.com |
Multi-Step Synthesis Pathways for Pyrimidine Derivatives (Relevant to Analogous Systems)
In contrast to modifying an existing pyrimidine ring, multi-step pathways build the heterocyclic structure from simple, acyclic precursors. These methods are particularly relevant for producing a wide range of pyrimidine derivatives analogous to the target compound.
Malononitrile (B47326) is a highly versatile and reactive starting material for the synthesis of various heterocyclic compounds, including pyrimidines. researchgate.netresearchgate.net Its utility is demonstrated in the synthesis of 2-chloro-4,6-dimethoxypyrimidine (B81016), a structural analog of the title compound. google.comgoogle.com This pathway involves the construction of the pyrimidine ring through a series of reactions, starting with malononitrile. google.comgoogle.com
The general approach involves reacting malononitrile with other small molecules to build the pyrimidine core piece by piece. ias.ac.in These routes are often favored due to the low cost and high reactivity of malononitrile. researchgate.netgoogle.com
A key initial step in the synthesis of pyrimidines from malononitrile is a "salifying reaction." google.com In the synthesis of the analogous 2-chloro-4,6-dimethoxypyrimidine, malononitrile is reacted with methanol (B129727) in the presence of an acid source, such as anhydrous hydrogen chloride or acetyl chloride. google.comgoogle.com This reaction forms a crucial salt intermediate, identified as 1,3-dimethyl malononitrile diamidine dihydrochloride (B599025) or dimethyl propylene (B89431) diimine dihydrochloride. google.comgoogle.com
One patented method describes adding acetyl chloride to a system of malononitrile and methanol to directly obtain the dihydrochloride salt, a process noted for its stable product quality and high yield under controlled anhydrous conditions. google.com Another approach involves introducing anhydrous hydrogen chloride gas into a pressurized mixture of malononitrile, methanol, and a composite solvent to produce the same intermediate salt. google.com The characterization of this stable, isolable salt is a critical checkpoint in the synthesis before proceeding to the next stage.
Following the formation of the salt intermediate, cyanamide (B42294) is introduced to complete the formation of the pyrimidine ring's backbone. This step, often termed the "cyanamide reaction," involves reacting the dihydrochloride salt with cyanamide, typically in the presence of a base like sodium bicarbonate. google.comgoogle.com This reaction leads to the formation of an open-chain intermediate, 3-amino-3-methoxy-N-nitrile-2-propionamidine (also named 3-amino-3-methoxy-N-cyano-2-propane imine). google.comgoogle.com
The final step is the cyclization, or annulation, of this intermediate to form the pyrimidine ring. This is achieved through a condensation reaction, often induced by further treatment with hydrogen chloride. google.comgoogle.com The cyanamide-derived nitrogen and carbon atoms are incorporated into the newly formed six-membered ring, resulting in the desired substituted pyrimidine. This sequence highlights the essential role of cyanamide as a source of nitrogen for building the heterocyclic core in these multi-step syntheses. google.comgoogle.com
Routes Involving Malononitrile and Related Precursors
Catalyzed Condensation Reaction Mechanisms
The formation of the pyrimidine ring often proceeds through condensation reactions, where catalysts play a crucial role in promoting the cyclization. These reactions typically involve the combination of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. Various catalytic systems, including acid, base, and metal catalysts, have been developed to facilitate these transformations efficiently.
The mechanism generally begins with the activation of one of the components. For instance, in an acid-catalyzed reaction, the carbonyl group of a substrate can be protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amidine. Conversely, a base can deprotonate the amidine, enhancing its nucleophilicity.
| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Metal Catalyst (Iridium) | PN5P-Ir-pincer complexes | Multicomponent Condensation/Dehydrogenation | Sustainable synthesis from alcohols and amidines; liberates H2 and H2O. | organic-chemistry.orgbohrium.com |
| Metal Catalyst (Copper) | Cu(II) | Cycloaddition | Powerful tool for constructing pyrimidines from alkynes and amidines. | mdpi.com |
| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Biginelli-type reaction | Acid-catalyzed formation of an N-acyliminium ion intermediate. | acs.orgnih.gov |
| Base Catalyst | Basic Alumina (under microwave) | Three-component reaction | Enhances reaction rate and yield under solvent-free conditions. | researchgate.net |
Synthetic Transformations from Other Functionalized Pyrimidines
The target compound, this compound, is often synthesized by modifying an existing pyrimidine ring rather than constructing it from acyclic precursors with all substituents in place. This approach allows for greater flexibility and often leads to higher purity products.
A common and efficient method for introducing a chloro group at the 2-position of the pyrimidine ring is through the chlorination of a corresponding 2-thiol or 2-alkylthio pyrimidine. This transformation is particularly useful as the sulfur-containing precursors are often readily accessible.
| Step | Description | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|---|
| 1 | Substitution | 2-methylthio-4-chloropyrimidine compound | Alkali (e.g., Sodium Hydroxide) in a solvent | Intermediate 2-methylthio-4-substituted pyrimidine | google.com |
| 2 | Chlorination | Intermediate 2-methylthio-4-substituted pyrimidine | Chlorinating Agent (e.g., Sulfuryl Chloride) in a solvent | Final 2-chloro-4-substituted pyrimidine | google.com |
Another synthetic route involves the conversion of a 2-aminopyrimidine (B69317) into the desired 2-chloropyrimidine (B141910). This transformation is conceptually similar to the Sandmeyer reaction, a cornerstone of aromatic chemistry. The process typically requires converting the 2-amino group into a diazonium salt, which is then displaced by a chloride ion. While standard in benzene (B151609) chemistry, applying this to heterocyclic systems like pyrimidines can present challenges, including ring stability under the required acidic conditions.
Conversely, the high reactivity of the chlorine atom in 2-chloropyrimidines makes them valuable intermediates for synthesizing various derivatives, including 2-aminopyrimidines. The amination of 2-chloro-4,6-dimethoxypyrimidine, a closely related analog, is achieved by reacting it with ammonia (B1221849) in an autoclave under pressure. google.com This highlights the utility of the 2-chloro group as a versatile handle for further functionalization. The reaction of heteroaryl chlorides, including those in the pyrimidine series, with amines can proceed via nucleophilic aromatic substitution (SNAr), sometimes facilitated by a base like potassium fluoride (B91410) in an aqueous medium. researchgate.net
Advanced Synthetic Techniques and Process Enhancements
To improve the viability of synthetic routes for industrial-scale production, chemists focus on enhancing efficiency, sustainability, and purity. Advanced techniques in solvent use and catalysis are central to these efforts.
The choice of solvent is critical in chemical synthesis, influencing reaction rates, equilibria, and product purity. Composite solvent systems, or solvent mixtures, are often employed to achieve a balance of properties that a single solvent cannot provide. For instance, during product purification, a mixture of solvents with different polarities can be used for column chromatography to achieve optimal separation of the desired compound from byproducts and unreacted starting materials.
In the synthesis of a 2-chloro-4-methoxy-pyrimidine-ethyl formate, a crude product was purified via silica (B1680970) gel column chromatography using a composite solvent system of petroleum ether and dichloromethane (B109758) in a 2:1 ratio. google.com This allows for fine-tuning the eluent's polarity to effectively separate the target molecule. Similarly, other solvent systems, such as those involving toluene, hexane, or ethyl acetate (B1210297), are selected based on their ability to dissolve reactants while facilitating product isolation. oup.comgoogle.com
Rate and Yield Enhancement: Base-catalyzed methods, particularly when coupled with microwave irradiation, have been shown to dramatically reduce reaction times from hours to minutes while simultaneously increasing product yields. researchgate.net This synergy is attributed to the efficient energy transfer of microwaves under solvent-free conditions. researchgate.net
Sustainability: Iridium-catalyzed multicomponent reactions allow for the synthesis of complex pyrimidines from simple alcohols and amidines. organic-chemistry.orgbohrium.com This approach is highly sustainable as it uses readily available starting materials, potentially derived from biomass, and releases only water and hydrogen gas as byproducts. organic-chemistry.orgbohrium.com
Versatility and Selectivity: A wide array of catalysts are available for pyrimidine synthesis. Organocatalysts like L-proline and p-toluenesulfonic acid can effectively promote condensation reactions. acs.orgnih.gov Metal complexes based on copper, palladium, and iron offer unique reactivity for various cycloaddition and cross-coupling strategies. mdpi.com For example, Pd-catalyzed oxidative processes can assemble pyrimidines from amidines, styrenes, and DMF, where DMF acts as a dual synthon. mdpi.com This catalytic diversity allows chemists to choose the most efficient and selective method for a desired pyrimidine target.
| Catalytic Approach | Catalyst Example | Key Advantage | Reference |
|---|---|---|---|
| Microwave-Assisted Base Catalysis | Basic Alumina | Drastic reduction in reaction time; yield enhancement. | researchgate.net |
| Multicomponent Dehydrogenative Condensation | Iridium Pincer Complex | High atom economy; sustainable process using alcohols. | organic-chemistry.orgbohrium.com |
| Organocatalyzed Condensation | L-proline / TFA | Metal-free synthesis; mild reaction conditions. | acs.orgnih.gov |
| Four-Component Oxidative Reaction | Palladium (Pd) | High complexity generation in a single step. | mdpi.com |
Strategies for High Purity Product Isolation
The isolation of a highly pure product from a reaction mixture is a critical final step in any chemical synthesis. For chloropyrimidines, including this compound and its analogs, a combination of extraction, washing, and crystallization techniques is typically employed to remove impurities such as unreacted starting materials, by-products, and catalysts.
Recrystallization stands out as a primary and highly effective method for achieving high purity of these compounds. The choice of solvent is paramount in this process, as it should ideally dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either remain soluble or insoluble at all temperatures.
In the synthesis of the analogous 2-chloro-4,6-dimethoxypyrimidine, a detailed purification procedure is reported which involves concentrating the organic layer after the reaction and then recrystallizing the residue from methanol. guidechem.com This process yields white crystals of the product with a purity of 99% and a defined melting point of 103-104 °C. guidechem.com
The general steps for high-purity isolation based on analogous systems can be summarized as follows:
Work-up: Following the condensation reaction, the mixture is typically quenched with water. guidechem.com
Extraction: The product is extracted into an organic solvent.
Washing: The organic layer is washed to remove any water-soluble impurities. guidechem.com
Concentration: The organic solvent is removed under reduced pressure to yield the crude product. guidechem.com
Recrystallization: The crude product is dissolved in a suitable hot solvent, such as methanol, and allowed to cool slowly to form crystals. guidechem.com
Filtration and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried to remove any residual solvent. guidechem.com
The table below outlines the key parameters for the recrystallization of 2-chloro-4,6-dimethoxypyrimidine, which serves as a valuable reference for the purification of this compound.
| Parameter | Value/Condition | Source |
| Purification Method | Recrystallization | guidechem.com |
| Solvent | Methanol | guidechem.com |
| Product Form | White Crystals | guidechem.com |
| Achieved Purity | 99% | guidechem.com |
| Melting Point | 103-104 °C | guidechem.com |
Chromatographic techniques , such as column chromatography, could also be employed for the purification of this compound, especially for obtaining very high purity material or for separating it from closely related impurities. While specific conditions for this compound are not detailed in the reviewed literature, general principles of chromatography would apply, using a suitable stationary phase (e.g., silica gel) and a mobile phase selected to achieve optimal separation.
The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4,5 Dimethoxypyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Pyrimidines
Nucleophilic aromatic substitution is a fundamental reaction class for modifying aromatic systems, especially those that are electron-deficient. masterorganicchemistry.com In the context of pyrimidines, the presence of two nitrogen atoms within the ring significantly lowers the electron density, making the aromatic system susceptible to attack by nucleophiles. mdpi.com This intrinsic electrophilicity is further modulated by the nature and position of substituents on the ring.
Mechanistic Investigations of Pyrimidine (B1678525) SNAr Processes
The mechanism of SNAr reactions has been a subject of extensive investigation, with studies revealing a continuum between stepwise and concerted pathways. acs.orgresearchgate.net The traditional textbook mechanism involves a two-step process via a discrete Meisenheimer intermediate, a negatively charged species formed upon nucleophilic addition. masterorganicchemistry.comacs.org However, recent experimental and computational evidence has highlighted the prevalence of concerted mechanisms (cSNAr), where bond formation and bond cleavage occur in a single transition state. stackexchange.comspringernature.comnih.gov
The mechanistic dichotomy between stepwise and concerted SNAr pathways is influenced by several factors, including the stability of the potential Meisenheimer intermediate, the nature of the leaving group, and the electron-withdrawing or -donating capacity of the ring substituents. acs.orgresearchgate.netstackexchange.com
Stepwise Mechanism: This pathway is favored when the Meisenheimer complex is significantly stabilized. researchgate.net Strong electron-withdrawing groups on the aromatic ring and poor leaving groups contribute to the stability of this intermediate, making its formation and subsequent decomposition two distinct steps. stackexchange.comspringernature.com For instance, reactions involving fluoride (B91410) as a leaving group on highly electron-deficient benzene (B151609) rings often proceed stepwise. stackexchange.com
Concerted Mechanism: A concerted process becomes more likely when the Meisenheimer complex is less stable and represents a transition state rather than a true intermediate. researchgate.netstackexchange.com This is often the case with good leaving groups like chloride or bromide and on aromatic rings that are not extremely electron-poor. stackexchange.com Notably, SNAr reactions on many nitrogen-containing heterocycles, including pyrimidines, are frequently found to proceed in a concerted fashion. stackexchange.comspringernature.com
Kinetic isotope effect (KIE) studies have been instrumental in distinguishing between these mechanisms. A significant primary KIE for the carbon undergoing substitution suggests that the carbon-leaving group bond is breaking in the rate-determining step, a hallmark of a concerted reaction. stackexchange.com Computational modeling, particularly Density Functional Theory (DFT) calculations, has also proven to be a powerful tool for predicting the operative mechanism by evaluating the energy profile of the reaction. springernature.comnih.gov
| Reaction Characteristic | Favors Stepwise Mechanism | Favors Concerted Mechanism |
| Meisenheimer Complex | Highly stabilized intermediate | Less stable, transition state-like |
| Leaving Group | Poor (e.g., F⁻) | Good (e.g., Cl⁻, Br⁻) |
| Ring Activation | Strongly electron-withdrawing groups | Modestly activated or electron-rich rings |
| Substrate Class | Highly electron-deficient benzenes | Nitrogen-containing heterocycles |
Table 1. Factors influencing the mechanism of nucleophilic aromatic substitution.
The presence of electron-donating groups, such as the two methoxy (B1213986) groups in 2-Chloro-4,5-dimethoxypyrimidine, has a profound effect on the electrophilicity of the pyrimidine ring. Electron-donating groups increase the electron density on the aromatic ring, which generally disfavors nucleophilic attack. stackexchange.com This effect can alter the reactivity and regioselectivity of SNAr reactions. wuxiapptec.com
However, the position of these substituents is crucial. An electron-donating group at a position that can directly stabilize a positive charge through resonance will have a more pronounced effect. In the case of this compound, the interplay of these electronic effects with the inherent electrophilicity of the pyrimidine nucleus governs its reactivity profile. Studies on other substituted pyrimidines have shown that electron-donating groups can significantly impact the electronic structure and molecular topology, thereby influencing intra- and intermolecular interactions. rsc.org
Regioselectivity in SNAr of Substituted Halopyrimidines
In polyhalogenated pyrimidines, the site of nucleophilic attack is a critical aspect of their reactivity. For instance, in 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater electron deficiency at C4 compared to C2. stackexchange.com However, this "normal" regioselectivity can be altered by the presence of other substituents on the pyrimidine ring. wuxiapptec.com
Quantum mechanical (QM) calculations, particularly the analysis of Frontier Molecular Orbitals (FMOs), have become indispensable for predicting and rationalizing the regioselectivity of SNAr reactions on substituted pyrimidines. wuxiapptec.comwuxiapptec.com The Lowest Unoccupied Molecular Orbital (LUMO) often indicates the most electrophilic sites in a molecule, and its distribution can predict the preferred position of nucleophilic attack. wuxiapptec.com
For example, in unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is predominantly located at the C4 position, consistent with the observed C4 selectivity. wuxiapptec.com However, the introduction of an electron-donating group, such as a methoxy group, can significantly alter the LUMO distribution. wuxiapptec.com If the LUMO lobes at C2 and C4 become similar in size, or if the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small (≤ 0.25 eV), then contributions from LUMO+1 must also be considered, potentially leading to a mixture of products or a reversal of selectivity. wuxiapptec.com
Transition state energy calculations provide a more definitive prediction of regioselectivity. By calculating the activation energies for nucleophilic attack at different positions, the most favorable reaction pathway can be identified. For instance, in a 2,4-dichloropyrimidine with an electron-donating group at the C6 position, the transition state for C2 substitution was found to be lower in energy than that for C4 substitution, explaining the observed C2 selectivity. wuxiapptec.com
| Computational Method | Application in Regioselectivity Analysis | Key Findings from Dichloropyrimidine Studies |
| LUMO Analysis | Predicts the most electrophilic sites for nucleophilic attack. | LUMO distribution is sensitive to substituents; electron-donating groups can alter the C4 preference. |
| LUMO+1 Analysis | Considered when the LUMO/LUMO+1 energy gap is small. | Can explain unexpected product distributions. |
| Transition State Calculations | Determines the relative activation energies for attack at different positions. | Provides a more accurate prediction of the major product isomer. |
Table 2. Computational methods for analyzing regioselectivity in SNAr reactions.
Experimental verification of regioselectivity is crucial and is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. wuxiapptec.comresearchgate.net For instance, the structure of the product from the reaction of a substituted 2,4-dichloropyrimidine was confirmed by hydrogenating the remaining chlorine atom and observing two distinct doublets in the aromatic region of the ¹H NMR spectrum, which unequivocally established the position of the initial substitution. wuxiapptec.com
The reaction conditions, including the solvent and the nature of the nucleophile, can also play a significant role in determining the regiochemical outcome. researchgate.netnih.gov In some cases, changing the reaction medium can drastically alter the ratio of positional isomers. researchgate.net The interplay between the substrate's electronic and steric properties and the reaction environment ultimately dictates the final product distribution. wuxiapptec.com
Scope of Nucleophilic Reagents in Pyrimidine Functionalization
Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying this compound. The electron-deficient pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride leaving group. researchgate.netchemrxiv.org
This compound can react with alkoxy and aryloxy nucleophiles to yield the corresponding ether derivatives. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more potent alkoxide or phenoxide nucleophile. The choice of solvent and reaction conditions can influence the reaction rate and yield. For instance, the use of sulfinates has been shown to significantly enhance the rate of substitution in the reaction of 2-chloro-4,6-dimethoxypyrimidine (B81016) with alkoxy or aryloxy nucleophiles, leading to the formation of pyrimidinyloxy derivatives in good yields. researchgate.net
In some cases, unexpected reactivity can be observed. For example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can lead to the disubstitution of both the chloro and alkoxy groups, a phenomenon that has been investigated through computational studies. chemrxiv.orgugr.eschemrxiv.org
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
| Alkoxides | Sodium methoxide | 2,4-Dimethoxypyrimidine derivative | - | rsc.org |
| Aryloxides | Sodium phenoxide | 2-Phenoxy-4,5-dimethoxypyrimidine | - | rsc.org |
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to displacement by various nitrogen-based nucleophiles, including primary and secondary amines. researchgate.net These amination reactions are fundamental in the synthesis of a wide array of biologically active molecules. The reaction conditions can be tuned to achieve the desired substitution. For instance, microwave-assisted synthesis has been shown to be an efficient method for the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with substituted anilines. researchgate.net
The reactivity of the chloropyrimidine is influenced by the electronic properties of the nucleophile and the substituents on the pyrimidine ring. Electron-donating groups on the amine can enhance its nucleophilicity, while electron-withdrawing groups on the pyrimidine ring activate it towards nucleophilic attack. nih.gov In some instances, the choice of solvent is crucial; for example, using water as a solvent can promote the amination of chloropyrimidines under acidic conditions. nih.gov
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
| Primary Amines | N-Benzylamine, TEA, DCM | 2-(Benzylamino)-4,5-dimethoxypyrimidine | - | ugr.es |
| Secondary Amines | Dimethylamine | 2-(Dimethylamino)-4,5-dimethoxypyrimidine | - | rsc.org |
| Anilines | Substituted anilines, Microwave | 2-Anilino-4,6-dimethylpyrimidine derivatives | - | researchgate.net |
Catalytic Acceleration of Nucleophilic Substitution Pathways
The rate of nucleophilic substitution on chloropyrimidines can be significantly enhanced through catalysis. For example, sulfinates and sulfonates have been demonstrated to catalyze the substitution of the chloro group in 2-chloro-4,6-dimethoxypyrimidine by alkoxy and aryloxy nucleophiles. researchgate.netscribd.com This catalytic approach offers an economically and environmentally more favorable alternative to traditional multi-step synthetic routes. scribd.com Lewis acidic ionic liquids have also been employed to catalyze the synthesis of 2-amino-4,6-dimethoxypyrimidine, demonstrating excellent catalytic performance and stability. researchgate.net
Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-heteroatom bonds, and this compound is a suitable substrate for these transformations. libretexts.orgrsc.org These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca
Palladium-Catalyzed Coupling Methodologies
A variety of palladium catalysts and ligands can be employed for the cross-coupling of chloropyrimidines. The choice of the catalytic system is crucial for achieving high yields and selectivity. researchgate.netnih.gov The reactivity of the C-Cl bond can be influenced by the electronic nature of the pyrimidine ring and the specific palladium catalyst and ligands used. mdpi.commdpi.com
The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds between sp2-hybridized carbon atoms. nih.govclaremont.edu In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. The reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com
The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of catalyst, base, and solvent. researchgate.netmdpi.commdpi.com For instance, Pd(PPh3)4 is a commonly used catalyst, and bases such as K2CO3 or K3PO4 are often employed to facilitate the transmetalation step. mdpi.commdpi.com The reaction can be performed in various solvents, including mixtures of organic solvents and water. mdpi.com Microwave-assisted Suzuki-Miyaura coupling has also been shown to be an effective method for the synthesis of substituted pyrimidines. mdpi.com
| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 2-Phenyl-4,5-dimethoxypyrimidine | - | mdpi.com |
| Substituted phenylboronic acids | Pd(PPh3)4 | K2CO3 | EtOH/Toluene/H2O | 5-Aryl-2,4-diaminopyrimidine derivatives | 52-78% | mdpi.com |
| Benzo[b]furan-2-boronic acid | Palladium precatalyst | - | MeOH/THF | 2-(Benzo[b]furan-2-yl)-4,6-dimethoxypyrimidine | - | researchgate.net |
| 3-Furan boronic acid | Palladium precatalyst | - | MeOH/THF | 2-(Furan-3-yl)-4,6-dimethoxypyrimidine | - | researchgate.net |
C-N Cross-Coupling for Heteroatom Linkage
The formation of a carbon-nitrogen bond at the C2 position of the pyrimidine ring is a crucial transformation, widely accomplished through palladium-catalyzed cross-coupling reactions, famously known as the Buchwald-Hartwig amination. wikipedia.orgnih.gov This reaction allows for the synthesis of 2-amino-4,5-dimethoxypyrimidine derivatives by coupling this compound with a diverse range of primary and secondary amines. wikipedia.org
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. wikipedia.orglibretexts.org This is followed by the coordination of the amine to the resulting palladium(II) complex, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands, such as sterically hindered biaryl phosphines (e.g., XPhos, BrettPhos), is critical for the efficiency of the catalytic cycle, enhancing the rates of both oxidative addition and reductive elimination. libretexts.orgmit.eduresearchgate.net
While palladium catalysis is a powerful tool, it's important to note that highly activated heteroaromatic chlorides, like 2-chloropyrimidines, can also undergo nucleophilic aromatic substitution (SNAr) reactions directly with amines under certain conditions, sometimes without the need for a metal catalyst. mit.edunih.gov The reactivity of 2-chloropyrimidine (B141910) in SNAr reactions is significantly higher than that of chlorobenzene. nih.gov However, for less nucleophilic amines or for achieving high efficiency and broad substrate scope, palladium-catalyzed methods are often preferred. nih.govmit.edu
Substrate Specificity and Catalyst Performance Evaluation
The success of C-N cross-coupling reactions involving this compound is highly dependent on the choice of catalyst system and the nature of the amine coupling partner.
Catalyst and Ligand Effects: Palladium-based catalysts are the most extensively studied for these transformations. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org
Sterically Hindered Ligands: Ligands like XPhos and BrettPhos are highly effective for coupling a wide range of primary and secondary amines, including those that are sterically demanding. libretexts.orgresearchgate.net These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.
Bidentate Ligands: Bidentate phosphine ligands such as BINAP and DPEPhos have also been employed, particularly in earlier developments of the reaction, and are effective for coupling primary amines. wikipedia.org
N-Heterocyclic Carbenes (NHCs): More recently, palladium precatalysts bearing rigid, hindered N-heterocyclic carbene (NHC) ligands have been shown to be highly efficient for the amination of heteroaryl chlorides, offering air and moisture stability. researchgate.net
The performance of these catalyst systems is typically evaluated by screening various combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃), and solvents (e.g., toluene, dioxane, THF) to optimize the reaction yield and minimize side products.
Substrate Scope (Amine Partner): The Buchwald-Hartwig amination exhibits a broad substrate scope with respect to the amine. A variety of nitrogen-containing nucleophiles can be successfully coupled with this compound, as illustrated by the general reactivity of 2-chloropyrimidines.
Table 1: Representative Amine Substrate Scope in C-N Cross-Coupling with 2-Chloropyrimidines This table is a generalized representation based on the typical reactivity of 2-chloropyrimidines in Buchwald-Hartwig amination reactions.
| Amine Type | Example | Typical Conditions | Expected Outcome |
|---|---|---|---|
| Primary Alkylamines | n-Butylamine | Pd catalyst, phosphine ligand, strong base (e.g., NaOt-Bu) | High yield of the corresponding secondary amine. |
| Secondary Alkylamines | Diethylamine | Pd catalyst, phosphine ligand, strong base (e.g., NaOt-Bu) | Good to high yield, may require more forcing conditions. |
| Primary Arylamines | Aniline | Pd catalyst, phosphine ligand (e.g., XPhos), base | Generally proceeds with high efficiency. mit.edu |
| Secondary Arylamines | N-Methylaniline | Pd catalyst, hindered ligand, strong base | Can be challenging but achievable with optimized catalyst systems. |
| Heterocyclic Amines | Morpholine, Piperidine | Pd catalyst or SNAr conditions | High yields are often obtained. acs.org |
Chemo- and Regioselective Considerations in Pyrimidine Cross-Couplings
When a pyrimidine ring contains multiple reactive sites, such as more than one halogen atom, the selectivity of the cross-coupling reaction becomes a critical consideration.
Regioselectivity: In di- or poly-halogenated pyrimidines, the inherent electronic properties of the ring dictate the preferred site of reaction. For instance, in 2,4-dichloropyrimidines, cross-coupling reactions like the Suzuki and Stille couplings, as well as SNAr reactions with amines, typically occur selectively at the C4 position. wuxiapptec.comresearchgate.net This preference is attributed to the greater electrophilicity and favorable LUMO (Lowest Unoccupied Molecular Orbital) distribution at C4, which facilitates the initial oxidative addition of the palladium catalyst or nucleophilic attack. wuxiapptec.com
However, this selectivity can be reversed by the electronic nature of other substituents on the ring. wuxiapptec.com Electron-donating groups at the C6 position of a 2,4-dichloropyrimidine can shift the reactivity, making the C2 position more favorable for nucleophilic attack. wuxiapptec.com In the case of this compound, there is only one halogen, so the primary regioselectivity question is moot. The reaction will occur at the C2 position. However, understanding the factors that govern selectivity in related systems is crucial for predicting reactivity and designing synthetic routes. For example, in some cases, a very sterically hindered ligand can override the inherent electronic preference of the substrate and direct the coupling to an otherwise disfavored position. nsf.gov
Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The this compound molecule contains a chloro group and two methoxy groups. Palladium-catalyzed cross-coupling reactions are highly chemoselective for the C-Cl bond over the C-O bonds of the methoxy groups. The oxidative addition of palladium into a C-Cl bond is kinetically much more favorable than into a C-O bond of an ether.
Furthermore, in reactions with multifunctional nucleophiles, the catalyst and conditions can be tuned to favor C-N coupling over other potential reactions. The high functional group tolerance of modern Buchwald-Hartwig systems allows for the presence of esters, ketones, nitriles, and other groups in the amine coupling partner without interference. libretexts.orgacs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-4,5-dimethoxypyrimidine |
| 2-chloropyrimidine |
| Aniline |
| Benzamide |
| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) |
| BrettPhos |
| n-Butylamine |
| Chlorobenzene |
| Diethylamine |
| 2,4-dichloropyrimidine |
| DPEPhos (Bis(2-diphenylphosphinophenyl)ether) |
| Morpholine |
| N-Methylaniline |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Piperidine |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
Derivatization and Functionalization Strategies for 2 Chloro 4,5 Dimethoxypyrimidine
Transformations to Alternative Halogenated Pyrimidine (B1678525) Isomers and Derivatives
The chlorine atom at the 2-position of 2-chloro-4,5-dimethoxypyrimidine can be substituted with other halogens, such as iodine, to create alternative halogenated pyrimidine isomers. This transformation is significant as iodo-substituted aromatic compounds are particularly useful in cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds.
One reported method for the iodination of a dimethoxyphenethylamine derivative involves the use of iodine and orthoperiodic acid. nih.gov While this specific example does not use this compound as a starting material, it demonstrates a viable strategy for the iodination of an aromatic ring that could potentially be adapted for this pyrimidine derivative. nih.gov The resulting 2-iodo-4,5-dimethoxypyrimidine would be a valuable intermediate for further synthetic modifications.
Table 1: Halogen Exchange Reactions
| Starting Material | Reagent(s) | Product | Potential Application |
| This compound | Iodine, Orthoperiodic Acid | 2-Iodo-4,5-dimethoxypyrimidine | Cross-coupling reactions |
Introduction of Diverse Functional Groups onto the Pyrimidine Ring
The reactivity of the chlorine atom at the 2-position allows for its displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups onto the pyrimidine ring. These functionalizations are key to modifying the electronic and steric properties of the molecule, and for creating new compounds with specific biological or material properties.
The introduction of a cyano group to form 2-cyano-4,5-dimethoxypyrimidine is a valuable transformation, as the nitrile functionality can be further converted into other groups such as carboxylic acids, amides, or tetrazoles. A common method for installing a cyano group on a pyrimidine ring is through a nucleophilic substitution reaction using a cyanide salt, such as potassium cyanide (KCN).
In a related synthesis, 4,6-dimethoxypyrimidine-2-carbonitrile (B154273) was prepared from 4,6-dimethoxy-2-(methylthio)pyrimidine by oxidation to the corresponding sulfone, followed by displacement with KCN. mdpi.comresearchgate.net This two-step approach highlights a potential route for the cyanation of similar pyrimidine systems. A more direct approach would involve the direct displacement of the chloride in this compound with a cyanide source, although the reactivity of this specific substrate towards cyanation has not been extensively detailed in the provided search results.
Table 2: Cyanation Reaction Strategies
| Precursor | Reagent(s) | Product | Yield |
| 4,6-dimethoxy-2-(methylthio)pyrimidine | 1. Oxidation, 2. KCN | 4,6-dimethoxypyrimidine-2-carbonitrile | Not specified |
| 2-methylpyrimidine | 1. Sodium Nitrite, 2. Phosphorus oxychloride | 2-cyanopyrimidine | Not specified google.com |
The chlorine atom at the 2-position can be readily displaced by a sulfur nucleophile to introduce a thiol group. This thiolation reaction is typically carried out using a reagent such as sodium hydrosulfide (B80085) or thiourea. For instance, the reaction of 2-alkylmercapto-4-chloro-6-phenyl-pyrimidine-5-carbonitriles with thiourea, followed by treatment with sodium hydroxide, successfully replaced the chlorine atom with a mercapto group. researchgate.net A similar strategy could be applied to this compound to yield 2-mercapto-4,5-dimethoxypyrimidine.
The resulting thiol can then be oxidized to a sulfonyl group. A facile and efficient method for this transformation involves the oxidation of a methylthiopyrimidine derivative using hydrogen peroxide in the presence of sodium tungstate (B81510) dihydrate, affording the corresponding methylsulfonylpyrimidine in high yield. asianpubs.org This two-step sequence of thiolation followed by oxidation provides a pathway to pyrimidine sulfones, which are important intermediates in medicinal chemistry.
Table 3: Thiolation and Sulfonylation Reactions
| Starting Material | Reagent(s) | Intermediate/Product | Yield |
| 2-Chloro-4,6-dimethoxypyrimidine (B81016) | Sodium methyl mercaptide | 4,6-Dimethoxy-2-methylthiopyrimidine | 95.6% asianpubs.org |
| 4,6-Dimethoxy-2-methylthiopyrimidine | Hydrogen peroxide, Sodium tungstate dihydrate | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 95% asianpubs.org |
The introduction of a hydrazine (B178648) group at the 2-position of the pyrimidine ring opens up a wide range of possibilities for further derivatization through condensation reactions. The reaction of a chloropyrimidine with hydrazine hydrate (B1144303) is a common method to achieve this transformation. For example, 2-methoxy-4-chloro-5-fluoropyrimidine reacts with hydrazine hydrate to produce 2-methoxy-4-hydrazino-5-fluoropyrimidine. google.com Similarly, this compound can be expected to react with hydrazine hydrate to form 2-hydrazino-4,5-dimethoxypyrimidine.
The resulting hydrazino-pyrimidine is a versatile intermediate that can undergo condensation reactions with various electrophiles. For instance, hydrazino derivatives can react with aldehydes or ketones to form hydrazones. nih.gov They can also react with compounds like triethyl orthoformate or ethyl acetoacetate (B1235776) to form fused heterocyclic systems such as triazolopyrimidines or pyrazolopyrimidines, respectively. researchgate.net These reactions are valuable for the construction of complex, polycyclic molecules with potential biological activity.
Table 4: Hydrazine Addition and Condensation
| Starting Material | Reagent(s) | Product Type |
| This compound | Hydrazine hydrate | 2-Hydrazino-4,5-dimethoxypyrimidine |
| 2-Hydrazino-4,5-dimethoxypyrimidine | Aldehyde/Ketone | Hydrazone nih.gov |
| 2-Hydrazino-4,5-dimethoxypyrimidine | Triethyl orthoformate | Fused triazole ring researchgate.net |
| 2-Hydrazino-4,5-dimethoxypyrimidine | Ethyl acetoacetate | Fused pyrazolone (B3327878) ring researchgate.net |
Application as a Monomer in Polymer Chemistry
Beyond its use in the synthesis of small molecules, this compound can also be employed as a monomer in the synthesis of polymers. The presence of the reactive chlorine atom allows it to participate in polymerization reactions, leading to the formation of novel materials with potentially interesting properties.
This compound can act as an activated dihalide monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions. In this type of polymerization, the monomer reacts with a bisphenol or other aromatic diol in the presence of a base to form a poly(arylene ether pyrimidine). The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom towards nucleophilic attack, facilitating the polymerization process.
While specific examples of SNAr polymerization using this compound were not found in the provided search results, the general principle of SNAr polymerization is well-established for other activated dihalides. The resulting poly(arylene ether pyrimidine)s would be expected to exhibit good thermal stability and mechanical properties, making them potentially useful in a range of applications, from high-performance engineering plastics to membranes for gas separation. The general reaction mechanism for an SNAr reaction involves the formation of a Meisenheimer complex as an intermediate. researchgate.net
Table 5: SNAr Polymerization
| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |
| This compound | Aromatic diol (e.g., Bisphenol A) | Poly(arylene ether pyrimidine) | High thermal stability, good mechanical properties |
Activating Role of Pyrimidine Ring in Polymerization Mechanisms
The pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, plays a significant and multifaceted role in polymerization reactions. Its inherent electronic properties, which can be further modulated by various substituents, render it an active participant in the formation of polymer chains. The electron-deficient nature of the pyrimidine ring is a key characteristic that governs its reactivity and activating role in polymerization mechanisms. rsc.org This electron-withdrawing character influences the reactivity of substituents attached to the ring and can facilitate polymerization through several pathways. rsc.org
The presence of nitrogen atoms in the pyrimidine ring makes it an electron-withdrawing system, which can activate adjacent groups for nucleophilic substitution or condensation reactions. rsc.orgacs.org This property is crucial in step-growth polymerization, where the pyrimidine-containing monomer can react with other monomers to form a polymer backbone. For instance, halogenated pyrimidines are known to be reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki polycondensation, due to the electron-deficient character of the ring. acs.org This reactivity allows for the synthesis of conjugated polymers where the pyrimidine ring is an integral part of the polymer backbone. rsc.org
The acidic nature of protons on methyl groups attached to the pyrimidine ring can be exploited in aldol (B89426) condensation polymerizations. The pyrimidine ring can stabilize a carbanion formed by deprotonation, which then acts as a nucleophile to react with aldehydes, leading to the formation of conjugated polymers. rsc.orgresearchgate.net This demonstrates the direct involvement and activating role of the pyrimidine ring in the polymerization process.
The ability of the nitrogen atoms in the pyrimidine ring to participate in hydrogen bonding and coordinate with metal ions also contributes to its role in polymerization. rsc.org These interactions can influence the assembly of monomers and the stereochemistry of the resulting polymer chains.
Influence of Pyrimidine Substituents on Polymerization Reactivity
The following table summarizes the effects of different substituents on the pyrimidine ring and their influence on its reactivity in polymerization and related chemical reactions, providing insight into the potential behavior of this compound.
| Substituent at C2/C4/C6 | Substituent at C5 | Polymerization/Reaction Type | Activating/Deactivating Effect of Pyrimidine Ring | Research Findings |
| Chloro | - | Suzuki Polycondensation | Activating | The electron-deficient nature of the pyrimidine ring makes aryl chlorides more reactive towards oxidative addition of palladium compared to analogous benzene (B151609) derivatives. acs.org |
| Methyl (acidic protons) | - | Aldol Condensation | Activating | The pyrimidine ring stabilizes the carbanion formed from the deprotonation of the methyl group, facilitating the condensation reaction with aromatic dialdehydes to form conjugated polymers. rsc.orgresearchgate.net |
| Dihydroxy | - | Polyurethane Synthesis | Modulating | Incorporation of a dihydroxy-pyrimidine derivative as a chain extender in polyurethane synthesis improved the thermal properties of the resulting polymers. tandfonline.com |
| Chloro | Aryl | Suzuki Cross-Coupling | Activating | Site-selective Suzuki-Miyaura cross-coupling reactions on tetrachloropyrimidine demonstrate the high reactivity of the chloro-substituents, dictated by the electronic effects of the pyrimidine ring. |
| Amino | - | Nucleophilic Aromatic Substitution | Modulating | The substitution of a chlorine atom with an electron-donating amino group can deactivate the remaining chlorine atoms towards further substitution. researchgate.net |
Advanced Analytical and Computational Investigations of 2 Chloro 4,5 Dimethoxypyrimidine
X-ray Crystallography for Solid-State Structure Determination
Computational Chemistry Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into molecular properties. researchgate.netdntb.gov.ua DFT calculations can be used to:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule.
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) that can be compared with experimental results for validation. mdpi.comresearchgate.net
Analyze Electronic Properties: Determine properties like the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.
These computational approaches offer a powerful and predictive framework for studying the chemical behavior of 2-Chloro-4,5-dimethoxypyrimidine.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and predicting the chemical behavior of pyrimidine (B1678525) derivatives. nih.govrsc.org By calculating the electron density, DFT methods can determine the optimized molecular geometry, electronic distribution, and thermodynamic stability of this compound. These calculations are crucial for understanding its reactivity in various chemical transformations.
Theoretical studies on similar pyrimidine derivatives have demonstrated that DFT, often using the B3LYP functional with a suitable basis set like 6-311G, can accurately predict molecular parameters. nih.govrsc.org The insights gained from DFT calculations, such as the distribution of electron density and the location of molecular orbitals, are instrumental in predicting the sites of electrophilic and nucleophilic attack, thereby guiding synthetic strategies.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can more readily undergo electronic transitions, indicating higher reactivity. For pyrimidine derivatives, the distribution of the LUMO is often concentrated on the pyrimidine ring, highlighting its susceptibility to nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyrimidine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The data in this table is illustrative and based on general findings for similar pyrimidine derivatives. It does not represent experimentally verified values for this compound.
DFT calculations are also employed to model reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By calculating the geometry and energy of the transition state, it is possible to determine the activation energy, or reaction barrier, for a given reaction pathway.
This type of analysis is particularly useful for understanding the regioselectivity of reactions involving substituted pyrimidines. For example, in nucleophilic aromatic substitution (SNAr) reactions, DFT can be used to calculate the energy barriers for attack at different positions on the pyrimidine ring. The pathway with the lower energy barrier is the one that is kinetically favored.
For this compound, transition state analysis could elucidate the preferred sites of substitution and the influence of the chloro and dimethoxy groups on the reactivity of the pyrimidine core. While specific calculations for this molecule are not published, studies on related chloropyrimidines have successfully used this method to explain observed product distributions.
Table 2: Example of Calculated Reaction Barriers for a Nucleophilic Substitution on a Chlorinated Heterocycle
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Attack at C2 | 15.2 |
| Attack at C4 | 18.5 |
| Attack at C6 | 17.1 |
Note: This table presents hypothetical data to illustrate the type of information obtained from transition state analysis. The values are not specific to this compound.
Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Computations
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational technique for predicting the NMR chemical shifts of molecules. researchgate.net This method, often employed in conjunction with DFT, provides theoretical chemical shift values that can be compared with experimental data to aid in the structural elucidation of complex molecules.
The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. For many organic molecules, the B3LYP functional with a 6-311++G(d,p) basis set has been shown to yield results that are in good agreement with experimental values. researchgate.net
In a theoretical study of a related compound, 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, the GIAO method was used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values showed excellent correlation with the experimental data, demonstrating the reliability of this approach for pyrimidine derivatives.
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Pyrimidine Derivative
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C2 | 159.8 | 160.2 |
| C4 | 165.4 | 165.9 |
| C5 | 108.2 | 108.7 |
| C6 | 157.1 | 157.5 |
Note: The data in this table is from a study on a structurally similar molecule, 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine, and is presented to illustrate the accuracy of the GIAO method. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor for Biologically Active Molecules
2-Chloro-4,5-dimethoxypyrimidine serves as a key starting material in the synthesis of molecules targeted for use in the pharmaceutical and agrochemical industries. The pyrimidine (B1678525) core is a well-established scaffold in bioactive compounds, and this particular isomer provides a unique substitution pattern for the exploration of new chemical entities.
Synthetic Intermediate in Agrochemical Development
While the pyrimidine ring is a core component of many commercial herbicides, including the prominent sulfonylurea and pyrimidinyloxybenzoic acid classes which act by inhibiting acetolactate synthase (ALS), the direct application of this compound in this area is not extensively documented in publicly available literature. Much of the research and patent literature in this field focuses on its isomer, 2-chloro-4,6-dimethoxypyrimidine (B81016).
Sulfonylurea herbicides are a major class of agrochemicals known for their high efficacy and low application rates. Although many of these herbicides contain a dimethoxypyrimidine moiety, there is no specific information in the reviewed scientific literature or patents detailing the use of this compound as a direct precursor in their synthesis.
Beyond sulfonylureas, other classes of pyrimidine-based herbicides have been developed that target various biological pathways in weeds. These include herbicides that inhibit enzymes like acetyl-CoA carboxylase (ACCase) or dihydroorotate (B8406146) dehydrogenase (DHODH). ambeed.com However, specific examples of this compound being used as a synthetic intermediate for these other pyrimidine-based herbicides are not found in the available research, which more commonly cites the 4,6-dimethoxy isomer for creating such agrochemicals.
Building Block for Pharmaceutical Lead Compounds
The utility of this compound is more clearly defined in the realm of pharmaceutical research, where it functions as a versatile building block for the synthesis of potential therapeutic agents.
This compound has been identified as a reactant in the preparation of potent enzyme inhibitors. Specifically, it is used in the synthesis of aryl-substituted 5-hydroxypyrimidin-4(3H)-ones, which have been investigated as inhibitors of the cap-dependent endonuclease of the Influenza A virus. chemicalbook.com This viral enzyme is essential for replication, making it a prime target for novel antiviral drug development. nih.gov The use of this pyrimidine precursor allows for the construction of the core scaffold of these potential inhibitors.
The compound serves as a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to generate diarylpyrimidine derivatives. In these syntheses, the chlorine atom is substituted by an aryl group, creating a direct carbon-carbon bond between the pyrimidine ring and another aromatic system. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. Research has demonstrated the successful synthesis of various substituted bi-aryl pyrimidines from this compound. ambeed.comambeed.comambeed.com
| Reactant 1 | Reactant 2 (Boronic Acid) | Product | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| This compound | (4-Cyanophenyl)boronic acid | 4-(4,5-Dimethoxypyrimidin-2-yl)benzonitrile | Pd(PPh₃)₄, Na₂CO₃ | ambeed.com |
| This compound | (4-Fluorophenyl)boronic acid | 2-(4-Fluorophenyl)-4,5-dimethoxypyrimidine | Pd(PPh₃)₄, Na₂CO₃ | ambeed.com |
| This compound | [1,1'-Biphenyl]-3-ylboronic acid | 2-(3-Biphenyl)-4,5-dimethoxypyrimidine | Data not specified | ambeed.com |
The Enigmatic Compound: Unraveling the Applications of this compound in Advanced Scientific Research
Despite extensive investigation into the vast landscape of chemical compounds, detailed scientific literature and research findings on the specific applications of this compound, particularly in the realm of advanced organic synthesis and materials science, remain notably scarce. While its structural isomer, 2-Chloro-4,6-dimethoxypyrimidine, is a well-documented and versatile building block in various chemical industries, the 4,5-dimethoxy variant appears to be a far less explored entity.
Publicly available chemical databases confirm the existence of this compound, providing basic information such as its molecular formula (C₆H₇ClN₂O₂) and molecular weight. However, a thorough review of scientific literature and patent databases does not yield specific methods for its synthesis or detailed accounts of its reactivity and utility in specialized applications.
This lack of information stands in stark contrast to its close relative, 2-Chloro-4,6-dimethoxypyrimidine, which is extensively used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the methoxy (B1213986) groups in the 4 and 6 positions of the pyrimidine ring in the latter compound significantly influences its reactivity and makes it a valuable synthon for creating complex molecular architectures.
The specific positioning of the methoxy groups at the 4 and 5 positions in this compound would theoretically impart a different electronic and steric environment to the pyrimidine core. This could, in principle, lead to unique reactivity and potential applications. However, without dedicated research and published findings, any discussion on its role in areas such as the development of novel polymeric architectures remains purely speculative.
The reasons for the apparent lack of research into this compound could be manifold. It may be that its synthesis is more complex or less economically viable than its 4,6-dimethoxy counterpart. Alternatively, the resulting properties of molecules derived from it may not have shown significant advantages in preliminary, unpublished studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-4,5-dimethoxypyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : A widely cited procedure involves coupling this compound with heteroaryl trifluoromethanesulfonates under palladium catalysis. For example, reacting 6-methylpyridin-3-yl trifluoromethanesulfonate (1.00 equiv) with this compound (1.50 equiv) at 60°C for 24 hours yields 4,5-dimethoxy-2-(6-methylpyridin-3-yl)pyrimidine with 92% efficiency after purification via flash chromatography (hexanes/ethyl acetate gradient) . Key optimization parameters include temperature control (60–80°C), stoichiometric excess of the pyrimidine derivative, and catalyst loading.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, in the ^1H NMR spectrum (500 MHz, CDCl₃), the pyrimidine ring protons exhibit distinct splitting patterns (e.g., δ 9.34 ppm for a doublet with J = 2.2 Hz and δ 8.37 ppm for a double doublet with J = 8.2, 2.3 Hz). Mass spectrometry (MS) and elemental analysis further validate molecular weight (e.g., 237.73 g/mol) and purity .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a versatile intermediate in synthesizing bioactive molecules. For example, it is used to prepare triazolopyrimidines (e.g., 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine), which exhibit potential as kinase inhibitors or antimicrobial agents. The chloro and methoxy groups enhance electrophilicity for nucleophilic substitution reactions, enabling modular derivatization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies often arise from variations in catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent polarity. Systematic optimization should include:
- Screening ligands (e.g., XPhos, SPhos) to stabilize the catalytic cycle.
- Adjusting solvent polarity (e.g., DMF vs. THF) to balance reactivity and solubility.
- Monitoring reaction progress via TLC or LC-MS to identify side products (e.g., dechlorinated byproducts) .
Q. What strategies are effective for enhancing the solubility of this compound in aqueous systems for biological assays?
- Methodological Answer : While the compound is hydrophobic (logP ~2.5), solubility can be improved via:
- Co-solvent systems (e.g., DMSO:water mixtures ≤10% v/v).
- Derivatization with polar groups (e.g., sulfonation at the 6-position).
- Nanoformulation using liposomes or cyclodextrin inclusion complexes .
Q. How can researchers validate the biological activity of this compound derivatives against conflicting enzyme inhibition data?
- Methodological Answer : Contradictory results may stem from assay conditions (e.g., pH, ionic strength). To address this:
- Perform dose-response curves (IC₅₀) under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).
- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement.
- Conduct molecular docking studies to correlate substituent effects (e.g., methoxy vs. chloro positioning) with binding affinity .
Q. What analytical techniques are recommended for detecting degradation products of this compound under acidic conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) can identify hydrolyzed products (e.g., 4,5-dimethoxypyrimidin-2-ol). Accelerated stability studies (40°C/75% RH) combined with kinetic modeling (Arrhenius plots) predict shelf-life and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
